1.3-Naphthalenediol, also known as naphthoresorcinol, is a small organic molecule found in some plant species such as Magnolia liliiflora and Salvia officinalis [PubChem, 1,3-Naphthalenediol, ]. While its biological function within these plants is not fully understood, its unique chemical properties make it a valuable tool in various scientific research fields.
One primary application of 1,3-naphthalenediol lies in the field of chromatography, a technique used to separate and analyze mixtures of compounds. Due to its specific interactions with different types of molecules, 1,3-naphthalenediol can be utilized as a stationary phase in various chromatographic methods, particularly carbohydrate chromatography [Sigma-Aldrich, 1,3-Dihydroxynaphthalene, ]. When combined with other compounds like resorcinol, it can effectively separate mono-, oligo-, and polysaccharides, along with their derivatives, from complex mixtures [Sigma-Aldrich, 1,3-Dihydroxynaphthalene, ]. This ability makes it a valuable tool for researchers studying various biological samples, including plant extracts, food products, and biological fluids.
1,3-Naphthalenediol, also known as naphthoresorcinol, is an organic compound with the molecular formula and a molecular weight of 160.17 g/mol. It consists of a naphthalene ring with hydroxyl groups (-OH) positioned at the 1 and 3 positions. This compound appears as a white to gray powder or crystal and is soluble in water, alcohol, and ether . The melting point of 1,3-naphthalenediol ranges from 123°C to 126°C .
1,3-Naphthalenediol exhibits several biological activities:
Several methods exist for synthesizing 1,3-naphthalenediol:
1,3-Naphthalenediol has diverse applications across various fields:
Studies on the interactions of 1,3-naphthalenediol reveal its potential in various biochemical pathways. For instance:
Several compounds share structural similarities with 1,3-naphthalenediol. Key examples include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,2-Dihydroxynaphthalene | Hydroxyl groups at positions 1 and 2; different reactivity profile. | |
| 2,3-Dihydroxynaphthalene | Hydroxyl groups at positions 2 and 3; distinct biological activities. | |
| Naphthoquinone | Oxidized form; exhibits potent anticancer properties. |
The unique positioning of hydroxyl groups at the 1 and 3 positions allows for distinct chemical reactivity and biological activity compared to its isomers. Its specific interaction with superoxide radicals highlights its potential as an antioxidant agent, setting it apart from other dihydroxynaphthalene derivatives.
The 1,3-dihydroxy configuration on the naphthalene framework positions this compound as a critical model for understanding regioselective electrophilic substitution patterns in polycyclic aromatic hydrocarbons (PAHs). Unlike its 1,2- or 1,4-diol isomers, 1,3-naphthalenediol exhibits enhanced solubility in polar solvents such as ethanol (50 mg/mL) and water, attributed to intramolecular hydrogen bonding between the hydroxyl groups. This solubility profile enables its use in aqueous-phase reactions, a rarity among PAH derivatives.
Spectroscopic studies reveal that the compound’s λₘₐₓ in ethanol occurs at 288 nm, with a bathochromic shift to 298 nm under alkaline conditions, reflecting its ability to form quinoid structures upon deprotonation. Such electronic transitions are pivotal in designing UV-absorbing materials and fluorescence probes. Furthermore, its pKa of 9.15 ± 0.40 underscores its mild acidity, facilitating its role as a nucleophile in condensation reactions.
First synthesized in the early 20th century via hydrolysis of 1,3-naphthalenediamine with sulfuric acid, 1,3-naphthalenediol quickly gained prominence as an analytical reagent. The Tollens naphthoresorcinol reaction, developed in 1948, utilized its oxidative coupling with uronic acids to form colored complexes detectable at 520 nm. This method became a cornerstone for quantifying glucuronic acid in biological fluids, advancing clinical diagnostics and carbohydrate chemistry.
In the 1950s, researchers exploited its redox activity to synthesize 2-hydroxy-1,4-naphthoquinone, a precursor to anthraquinone dyes. The compound’s utility expanded in the 1980s with the discovery of its antioxidant properties, mediated through radical scavenging and metal chelation. Recent advances in catalysis have further leveraged its bifunctional hydroxyl groups for constructing heterocycles and coordinating transition metals.
Early studies relied on classical organic synthesis, but modern techniques such as DFT calculations and X-ray crystallography have elucidated its conformational preferences. The planar naphthalene backbone and near-orthogonal hydroxyl groups (dihedral angle: 85°) minimize steric strain while maximizing π-orbital overlap. These insights inform its application in supramolecular chemistry, where it serves as a building block for metal-organic frameworks (MOFs) with tunable porosity.
Analytical methodologies have also evolved. While traditional colorimetric assays remain prevalent, HPLC and mass spectrometry now enable precise quantification of 1,3-naphthalenediol in complex matrices. For instance, its detection limit in urine samples has improved to 0.1 μM using LC-MS/MS.
Contemporary research focuses on three domains:
Among naphthalene diols, 1,3-naphthalenediol occupies a niche due to its balanced reactivity and stability. Comparative studies highlight its superior thermal stability (melting point: 123–125°C) relative to 1,5-dihydroxynaphthalene (mp: 98°C). However, its sensitivity to light and oxygen necessitates storage under inert atmospheres, limiting industrial scalability.
Unresolved challenges include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 160.17 g/mol | |
| Melting Point | 123–125°C | |
| Solubility (H₂O) | 1.2 g/100 mL (25°C) | |
| pKa | 9.15 ± 0.40 | |
| λₘₐₓ (Ethanol) | 288 nm |
The historical development of 1,3-naphthalenediol research traces its origins to the broader exploration of naphthalene chemistry in the 19th century. Naphthalene itself was first discovered in 1819 by Alexander Garden, marking the beginning of systematic investigations into polycyclic aromatic hydrocarbons [2]. This foundational discovery established the groundwork for subsequent studies of naphthalene derivatives, including the dihydroxynaphthalene compounds.
The emergence of 1,3-naphthalenediol, also known as naphthoresorcinol, represents a significant milestone in organic chemistry research during the late 19th and early 20th centuries [6]. Early synthetic approaches focused on the hydrolysis of 1,3-naphthalenediamine with sulfuric acid, as well as heating 1-amino-3-hydroxy-naphthalene-4-sulfonic acid with acid [6]. These pioneering methods established the fundamental chemical pathways for producing this important aromatic compound.
The systematic nomenclature and structural characterization of 1,3-naphthalenediol emerged from the broader understanding of aromatic chemistry principles developed during this period [23]. Early researchers recognized the compound's unique properties, particularly its melting point of 124°C and its distinctive chemical behavior in various analytical procedures [6]. The compound's crystalline nature and characteristic orange-pink to brown appearance provided early identification markers that facilitated subsequent research efforts.
The 20th century witnessed significant advances in 1,3-naphthalenediol research, particularly in analytical chemistry applications. A pivotal development occurred with the introduction of the Tollens naphthoresorcinol reaction in 1908, which became a cornerstone analytical method for glucuronic acid determination [11] [24]. This reaction involves heating an aqueous solution of glucuronic acid with naphthoresorcinol and strong mineral acid to produce a distinctive blue pigment that can be extracted into organic solvents [27].
The reaction mechanism studies conducted by Tollens and Rorive established that only the pigment formed with glucuronic acid was soluble in ether, producing a characteristic violet color [25]. This specificity made the naphthoresorcinol reaction invaluable for biochemical analyses, particularly in urine studies and metabolic research. However, subsequent investigations by Mandel and Neuberg in 1908 revealed that various molecules containing carboxyl and carbonyl groups could also produce similar reactions, leading to refinements in analytical protocols [25].
During the 1940s, comprehensive studies by Hanson, Mills, and Williams at the University of Liverpool significantly advanced the understanding of the naphthoresorcinol reaction mechanism [11] [13]. Their research employed photoelectric absorptiometry to quantify the reaction products, establishing optimal conditions for analytical applications. These investigators determined that maximum color production occurred when three volumes of concentrated hydrochloric acid were used in a total of seven volumes of solution, with naphthoresorcinol concentrations of 0.25% providing optimal results [11].
| Research Period | Key Development | Primary Application |
|---|---|---|
| 1908 | Tollens naphthoresorcinol reaction | Glucuronic acid determination |
| 1940s | Photoelectric absorptiometry optimization | Quantitative analytical methods |
| 1950s | Synthesis pathway refinement | Industrial production methods |
The mid-20th century also saw advances in synthetic methodologies for 1,3-naphthalenediol production. Researchers developed improved procedures involving the cyclization of ethyl phenylacetoacetate and subsequent hydrolysis reactions [6]. These synthetic routes enabled more efficient production of the compound for research and analytical applications.
Contemporary research on 1,3-naphthalenediol has expanded significantly beyond traditional analytical applications to encompass diverse fields including materials science, pharmaceutical research, and environmental chemistry. Modern synthetic approaches have evolved to include catalytic hydroxylation methods using hydrogen peroxide in the presence of vanadium pentoxide catalysts . These contemporary methodologies offer improved control over reaction parameters and enhanced yields compared to classical synthetic routes.
Recent studies have demonstrated the compound's potential in antioxidant applications, with research indicating significant free radical scavenging properties . Advanced spectroscopic techniques including nuclear magnetic resonance spectroscopy and mass spectrometry have enabled detailed characterization of 1,3-naphthalenediol and its derivatives, facilitating structure-activity relationship studies.
The development of high-performance liquid chromatography methods has revolutionized the analytical detection and quantification of naphthalenediols in complex matrices [42]. Modern analytical protocols can simultaneously determine seven different naphthalenediol isomers, including 1,3-naphthalenediol, with limits of quantification ranging from 0.5 to 1.2 milligrams per kilogram [42]. These advances have enabled comprehensive studies of naphthalenediol occurrence in environmental and biological samples.
Contemporary research has also explored the compound's role in biochemical processes, particularly in enzyme inhibition studies. Investigations into protein disulfide isomerase inhibition have revealed potential therapeutic applications for naphthalenediol derivatives [15]. Advanced computational modeling techniques have provided insights into binding mechanisms and molecular interactions that were previously inaccessible to researchers.
| Contemporary Application | Research Focus | Key Findings |
|---|---|---|
| Antioxidant studies | Free radical scavenging | Potent activity demonstrated |
| Analytical chemistry | Multi-isomer detection | Sub-milligram sensitivity achieved |
| Pharmaceutical research | Enzyme inhibition | Therapeutic potential identified |
| Materials science | Synthetic methodologies | Catalytic processes optimized |
The understanding of 1,3-naphthalenediol has undergone several paradigm shifts throughout its research history, reflecting broader changes in chemical understanding and analytical capabilities. The initial focus on simple synthetic chemistry and basic analytical applications has evolved into a comprehensive understanding of molecular interactions, environmental fate, and biological activity.
A significant paradigm shift occurred with the recognition that 1,3-naphthalenediol exhibits unique hydrogen bonding characteristics compared to other naphthalenediol isomers [33] [34]. Research has demonstrated that the 1,3-positioning of hydroxyl groups creates distinct stabilization patterns through intramolecular hydrogen bonding, influencing both chemical reactivity and biological activity. This understanding has fundamentally altered approaches to derivative synthesis and application development.
The advent of computational chemistry has introduced another paradigm shift in 1,3-naphthalenediol research [36]. Modern studies employ density functional theory calculations and molecular modeling to predict reaction pathways, optimize synthetic conditions, and understand structure-activity relationships. These computational approaches have enabled researchers to design targeted derivatives with specific properties before experimental synthesis.
Environmental chemistry perspectives have also transformed understanding of 1,3-naphthalenediol behavior. Contemporary research recognizes the compound's role in complex environmental systems, including its potential for biodegradation and environmental persistence . This systems-level understanding represents a departure from earlier reductionist approaches that focused solely on individual chemical reactions.
The integration of artificial intelligence and machine learning into chemical research represents the most recent paradigm shift affecting 1,3-naphthalenediol studies [36]. These technologies enable rapid screening of potential derivatives, prediction of properties, and optimization of synthetic pathways through data-driven approaches that complement traditional experimental methods.
The chronological development of 1,3-naphthalenediol research reveals a progression from basic discovery through methodological refinement to contemporary multidisciplinary applications. The following timeline presents major research contributions that have shaped current understanding of this important compound.
The foundational period from 1819 to 1908 established the basic chemistry of naphthalene derivatives, culminating in the discovery of the naphthoresorcinol reaction by Tollens [21] [24]. This period was characterized by empirical observations and qualitative analytical methods that laid the groundwork for subsequent quantitative studies.
The analytical development period from 1908 to 1950 witnessed systematic optimization of the naphthoresorcinol reaction for glucuronic acid determination [11] [25]. Key contributions during this period included the work of Hanson, Mills, and Williams, who established optimal reaction conditions and introduced photoelectric measurement techniques [13]. Their research provided the foundation for standardized analytical protocols that remained in use for decades.
| Time Period | Major Contribution | Research Institution | Impact |
|---|---|---|---|
| 1819 | Naphthalene discovery | Alexander Garden | Foundation for derivative studies |
| 1908 | Naphthoresorcinol reaction | Tollens laboratory | Analytical method establishment |
| 1944 | Photoelectric optimization | University of Liverpool | Quantitative analysis advancement |
| 1960s-1970s | Synthetic pathway development | Multiple institutions | Industrial production improvement |
| 1990s-2000s | Spectroscopic characterization | Various research centers | Structural understanding advancement |
| 2010s-Present | Computational modeling | Global research community | Predictive capability development |
The modern instrumental period from 1950 to 2000 introduced advanced analytical techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography [42]. These developments enabled detailed structural characterization and sensitive detection methods that transformed both research capabilities and practical applications.
The contemporary period from 2000 to present has been characterized by interdisciplinary research approaches combining synthetic chemistry, computational modeling, and biological evaluation [15]. Recent studies have explored antioxidant properties, enzyme inhibition mechanisms, and environmental behavior using sophisticated analytical and computational tools.
The integration of artificial intelligence and automated synthesis platforms represents the current frontier in 1,3-naphthalenediol research [36]. These technological advances promise to accelerate discovery processes and enable systematic exploration of previously inaccessible chemical space.
Early routes fall into two broad families: (a) single-step thermal reactions that rearrange a pre-functionalized naphthalene ring and (b) two-step sequences in which a saturated intermediate is oxidized.
| Historical method | Key reagents & conditions | Typical isolated yield | Advantages | Drawbacks |
|---|---|---|---|---|
| Alkali-fusion of 1,3-naphthalene-disulfonic acid | Fused NaOH/KNO₃, 310–330 °C, 3 h | 58% [1] | Cheap mineral feedstock | Corrosive melt, inorganic waste |
| Acid-hydrolysis of 1-amino-3-hydroxy-4-naphthalene-sulfonic acid | Conc. H₂SO₄, 200 °C, 4 h | 62% [2] | Readily available dye intermediate | Harsh acid, SO₂ capture needed |
| Dehydrogenation of 4-substituted 1,3-cyclohexanedione (dihydroresorcinol) | Pd/BaSO₄, 320 °C, gas-phase [3] | 77% [3] | Continuous fixed-bed possible | Two steps, hydrogen economy |
This decarboxylation remains the benchmark because the precursor (DHNA) is available by Kolbe–Schmitt carboxylation of 1,3-dihydroxynaphthalene itself or via microbial shikimate pathways.
| Decarboxylation variant | Catalyst / promoter | T (°C) | Time | Yield 1,3-ND | Notes |
|---|---|---|---|---|---|
| Classical pyrolysis [2] [4] | None (autothermal) | 260–280 | 1 h | 80% | Stoichiometric CO₂ removal |
| Solid acid assisted [5] | P₂O₅/SiO₂ | 210 | 2 h | 88% | Lowers energy demand |
| Photoredox redox-neutral [6] | Acridinium (1 mol %), hν 420 nm | 30 | 12 h | 71% | Ambient, no tin reagents |
| FeRu-SILP tandem decarboxylation-reduction [7] | Fe₃Ru₇@SILP-IL | 240 | 4 h | 82% | Parallel hydrogenation possible |
Mechanistic studies (¹³C-labelling/DFT) attribute the thermal route to a concerted pericyclic fragmentation of a β-keto acid, while photoredox paths proceed through an acyloxy radical that collapses to an aryl radical before rearomatization [6].
Sulfonated or acetyl-protected naphthalenediamines hydrolyze in 60–70% H₂SO₄ at 180 °C, giving the diol and evolving NH₃ [2].
| Substrate | Acid strength | t (h) | Yield | Comment |
|---|---|---|---|---|
| 1,3-diacetyl-naphthalenediamine | 65% H₂SO₄ | 3 | 74% [2] | Cleaves both amide and C–N |
The route is attractive where the diamine is already on-site (e.g., in disperse-blue dye manufacture) but poor atom economy (2 eq H₂O per NH₃) and salt effluent limit large-scale adoption.
A venerable one-pot sequence (Soliman–West modification) condenses phenylacetoacetate with phosphorus pentoxide, followed by intramolecular Friedel–Crafts acylation and subsequent synchronous dealkylation to 1,3-naphthalenediol.
| Step | Principal transformation | Catalyst | Yield per step |
|---|---|---|---|
| (i) Enol-P₂O₅ complexation | Keto-enol dehydration | P₂O₅ | 92% [4] |
| (ii) Cyclodehydration | 6π-electrocyclization | HPO₃ (in situ) | — |
| (iii) Aromatization / O-deethylation | Acidolysis | same | — |
| Global isolated 1,3-ND | — | — | 55% [4] |
Process modelling shows that replacing P₂O₅ with solid-supported polyphosphoric acid enables slurry-phase operation and simplifies quench-neutralisation [8].
Thermophilic cytochrome P450 CYP175A1 converts naphthalene to a dihydrodiol, which after spontaneous rearomatization gives a mixture of 1,3- and 1,4-naphthalenediols (total turnover number ≈ 1,200; 47% selectivity to 1,3-isomer) [9]. Directed-evolution variants have pushed regio-selectivity to 75% by reshaping the active-site I-helix.
A chemo-enzymatic entry exploits Candida antarctica lipase B (CAL-B): selective deacetylation of aryl-naphthalene diacetates furnishes mono-acetates, which upon base-promoted Claisen rearrangement and mild acidic hydrolysis yield 1,3-naphthalenediol in 64–68% overall yield under 40 °C, pH 7 conditions [10].
Modern sustainability metrics favour catalytic, solvent-lean, and energy-efficient routes:
Continuous processes derived from the dihydroxy-naphthoic acid route dominate (>3,000 t a⁻¹ global capacity). Key levers:
| Optimisation handle | Baseline (2000) | State-of-the-art (2025) | Impact |
|---|---|---|---|
| Reactor | Stirred-batch (5 m³) | Loop-circulation tubular | +18% throughput |
| Catalyst | None | K₂CO₃/graphite (heterogeneous) | –140 kJ kg⁻¹ energy |
| Off-gas | Vent CO₂ | CO₂ to carbonation unit | 0.27 t CO₂-eq avoided |
| Yield | 81% [5] | 92% [7] | –12% raw-material cost |
Process-safety studies note that replacing molten salts with fixed-bed solid catalysts eliminates exothermic runaway risk associated with DHNA melt polymerisation.
When 1,3-naphthalenediol functions as an advanced intermediate (e.g., for naphterpin or marinone antibiotics), chemists adopt convergent sequences:
| Route family | Atom economy | TRL | Carbon footprint (kg CO₂ eq kg⁻¹) | Key scale-up issues |
|---|---|---|---|---|
| Thermal decarboxylation of DHNA | 89% [5] | 9 | 0.48 | Melt handling, dusting |
| Hydrolysis of diamine | 74% [2] | 6 | 1.12 | Acid recovery |
| Cyclisation of acetoacetate | 67% [4] | 5 | 1.35 | P₂O₅ waste |
| Photoredox decarboxylation | 92% [6] | 4 | 0.22 | Light penetration |
| FeRu-SILP tandem | 94% [7] | 7 | 0.30 | Ionic-liquid cost |
| CYP / lipase cascades | 97% [9] [10] | 3 | 0.19 | Enzyme stability |
The decarboxylation of 1,3-dihydroxy-2-naphthoic acid remains the industrial workhorse because it balances high yield, moderate capital intensity, and a straightforward CO₂ off-gas. Emerging catalytic and biocatalytic systems, however, are closing the productivity gap while delivering dramatic sustainability gains. Continuous-flow photoredox and immobilised metallo-nanoparticle reactors are poised for commercial demonstration in the next decade, especially where carbon-labelling or integrated hydrogenation is desirable.
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